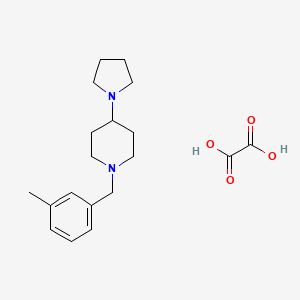
1-(3-methylbenzyl)-4-(1-pyrrolidinyl)piperidine oxalate
Overview
Description
1-(3-methylbenzyl)-4-(1-pyrrolidinyl)piperidine oxalate, commonly known as MDPV, is a synthetic stimulant drug that belongs to the class of cathinones. It was first synthesized in the 1960s and gained popularity in the 2000s as a recreational drug due to its euphoric and stimulating effects. However, MDPV has also been studied for its potential medical applications.
Mechanism of Action
MDPV acts as a reuptake inhibitor for the dopamine, norepinephrine, and serotonin transporters, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the drug's euphoric and stimulating effects.
Biochemical and Physiological Effects:
MDPV has been shown to increase heart rate, blood pressure, and body temperature in humans, as well as cause pupil dilation and vasoconstriction. It has also been shown to increase locomotor activity and induce stereotypic behaviors in animals.
Advantages and Limitations for Lab Experiments
MDPV has been used in animal studies to investigate the role of dopamine, norepinephrine, and serotonin in behavior and cognition. However, the use of MDPV in lab experiments is limited by its potential for abuse and its adverse effects on physiological parameters.
Future Directions
Future research on MDPV could focus on its potential medical applications, including its use as an antidepressant and anxiolytic. Additionally, further studies could investigate the underlying mechanisms of MDPV's effects on behavior and cognition, as well as its potential for abuse and addiction.
Scientific Research Applications
MDPV has been studied for its potential medical applications, including its use as an antidepressant and anxiolytic. One study found that MDPV exhibited antidepressant-like effects in mice, possibly through its interaction with the dopamine and norepinephrine transporters. Another study found that MDPV reduced anxiety-like behavior in rats, possibly through its interaction with the serotonin transporter.
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2.C2H2O4/c1-15-5-4-6-16(13-15)14-18-11-7-17(8-12-18)19-9-2-3-10-19;3-1(4)2(5)6/h4-6,13,17H,2-3,7-12,14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJDWRIKQQOWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N3CCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-4-({4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxybenzyl}amino)cyclohexanol](/img/structure/B3967978.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide oxalate](/img/structure/B3967992.png)
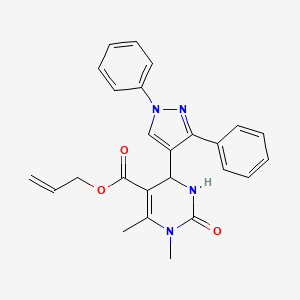
![10-(1-methylethylidene)-4-(4-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3968019.png)
![2-[1-(3-chlorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3968023.png)
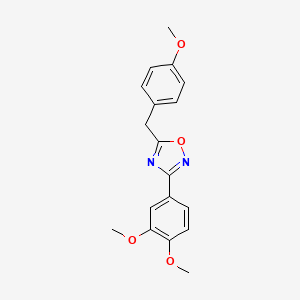
![4,4'-[(4-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3968042.png)
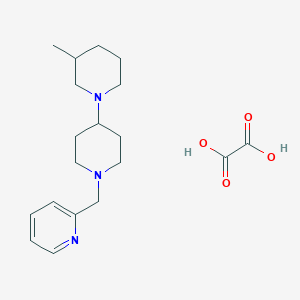

![isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B3968058.png)
![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968064.png)
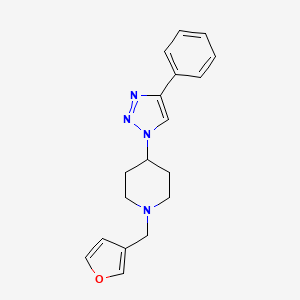
![2-[1-(4-bromobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3968068.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3968071.png)